Methyl 6-(bromomethyl)picolinate
CAS No.: 146462-25-1
Cat. No.: VC21166272
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146462-25-1 |
|---|---|
| Molecular Formula | C8H8BrNO2 |
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | methyl 6-(bromomethyl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 |
| Standard InChI Key | GLLACFRFEBEMED-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC(=N1)CBr |
| Canonical SMILES | COC(=O)C1=CC=CC(=N1)CBr |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
Methyl 6-(bromomethyl)picolinate (CAS No. 146462-25-1) is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of picolinic acid, characterized by a pyridine ring structure with a bromomethyl group at the 6-position and a methyl ester at the 2-position. The compound's IUPAC name is methyl 6-(bromomethyl)pyridine-2-carboxylate.
Structural Identifiers
The unique structural identifiers for methyl 6-(bromomethyl)picolinate provide standardized ways to represent this molecule in chemical databases and literature. Table 1 summarizes these identifiers:
Table 1: Structural Identifiers of Methyl 6-(bromomethyl)picolinate
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3 |
| InChI Key | GLLACFRFEBEMED-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC(=N1)CBr |
| CAS Registry Number | 146462-25-1 |
Physical Properties
Understanding the physical properties of methyl 6-(bromomethyl)picolinate is crucial for its handling, storage, and application in various chemical processes. These properties, compiled from reliable sources, are presented in Table 2:
Table 2: Physical Properties of Methyl 6-(bromomethyl)picolinate
| Property | Value |
|---|---|
| Physical State | Solid |
| Density | 1.5±0.1 g/cm³ |
| Boiling Point | 314.8±32.0 °C at 760 mmHg |
| Melting Point | 0°C |
| Flash Point | 144.2±25.1 °C |
| LogP | 1.21 |
| Polar Surface Area | 39.19000 |
| Index of Refraction | 1.563 |
| Recommended Storage | 2-8°C |
The compound's relatively high boiling point and flash point suggest thermal stability under normal laboratory conditions, while its LogP value indicates moderate lipophilicity .
Synthesis Methods and Procedures
Primary Synthetic Routes
Several methods have been developed for synthesizing methyl 6-(bromomethyl)picolinate, with the most common approaches involving either direct bromination of methyl 6-methylpicolinate or conversion from methyl 6-(hydroxymethyl)picolinate.
Bromination of Methyl 6-methylpicolinate
This method involves the radical bromination of methyl 6-methylpicolinate using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. The reaction typically proceeds under reflux conditions in carbon tetrachloride for several hours.
Conversion from Methyl 6-(hydroxymethyl)picolinate
A more commonly reported procedure involves the conversion of methyl 6-(hydroxymethyl)picolinate to the bromomethyl derivative using phosphorus tribromide (PBr3). According to documented protocols, this reaction is typically conducted at low temperatures (0°C) in chloroform .
Detailed Synthesis Procedure
Based on published literature, the following procedure represents a standard method for synthesizing methyl 6-(bromomethyl)picolinate:
"To a solution of methyl 6-(hydroxymethyl)picolinate (1.0 g, 5.98 mmol) in chloroform (25 mL) at 0°C was added PBr3 (phosphorus tribromide). The reaction mixture is then carefully monitored and processed to yield the desired product."
This procedure offers several advantages, including relatively mild conditions and good yield of the target compound.
Chemical Reactivity and Applications
Reaction Profile
The chemical reactivity of methyl 6-(bromomethyl)picolinate is largely dictated by two key functional groups: the bromomethyl group at the 6-position and the methyl ester at the 2-position. These groups enable various transformations that make this compound valuable in organic synthesis.
Nucleophilic Substitution Reactions
The bromomethyl group serves as an excellent leaving group, making the compound highly reactive toward nucleophiles. Common nucleophiles that react with methyl 6-(bromomethyl)picolinate include amines, thiols, and alkoxides, typically resulting in the displacement of the bromine atom.
Hydrolysis and Esterification
The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is often employed in the synthesis of biologically active compounds, particularly enzyme inhibitors .
Synthetic Applications
Methyl 6-(bromomethyl)picolinate serves as a valuable building block in the synthesis of more complex molecules with potential biological activity. Its applications in organic synthesis include:
Synthesis of Dipicolinic Acid Isosteres
The compound has been successfully employed in the synthesis of dipicolinic acid isosteres, which have shown promising activity as inhibitors of metallo-β-lactamases. These enzymes are responsible for bacterial resistance to β-lactam antibiotics, making such inhibitors valuable potential therapeutic agents .
Cross-Coupling Reactions
Methyl 6-(bromomethyl)picolinate participates in various palladium-catalyzed cross-coupling reactions, including Hirao cross-coupling and Stille coupling. These reactions enable the construction of more complex molecular architectures from this relatively simple building block .
Biological Activity and Research Applications
Inhibition of Metallo-β-lactamases
One of the most significant applications of methyl 6-(bromomethyl)picolinate and its derivatives is in the development of inhibitors for metallo-β-lactamases (MBLs). MBLs are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the β-lactam ring .
Research has demonstrated that derivatives synthesized from methyl 6-(bromomethyl)picolinate exhibit significant inhibitory activity against various MBLs, including New Delhi metallo-β-lactamase (NDM-1), IMP-1, and VIM-2. The inhibition potency, expressed as IC50 values, varies depending on the specific MBL target, as shown in Table 3 :
Table 3: Inhibition Potency Against Various Metallo-β-lactamases
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | < 10 | NDM-1 |
| Isostere 1 | < 5 | NDM-1 |
| Isostere 2 | < 20 | IMP-1 |
| Isostere 3 | < 30 | VIM-2 |
Mechanism of Action
The mechanism through which methyl 6-(bromomethyl)picolinate derivatives inhibit metallo-β-lactamases involves binding to the active site of these enzymes. This binding prevents the enzymes from hydrolyzing β-lactam antibiotics, thereby restoring the effectiveness of these antibiotics against resistant bacterial strains .
The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. This reactivity makes the compound and its derivatives valuable tools for studying various biological processes and developing potential therapeutic agents.
Combination Therapy Studies
A notable research application highlighted in the literature involves the combination of methyl 6-(bromomethyl)picolinate derivatives with carbapenem antibiotics such as meropenem. Studies have shown that this combination can restore sensitivity to meropenem in bacterial strains producing NDM-1, increasing sensitivity by more than 1000-fold .
This finding is particularly significant in the context of the growing global challenge of antibiotic resistance, suggesting that methyl 6-(bromomethyl)picolinate derivatives could play a role in combination therapies designed to overcome bacterial resistance mechanisms .
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